Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester
Description
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester (CAS: 860615-41-4) is a chemically modified metabolite derived from zomepirac, a non-narcotic analgesic agent. Structurally, it consists of zomepirac conjugated to a β-D-glucuronide moiety via an acyl linkage, with an additional 2-propenyl ester group at the glucuronide’s carboxyl position (Fig. 1). Its molecular formula is C₂₄H₂₆ClNO₉, with a molecular weight of 507.92 (or 507.13, depending on analytical rounding) .
This compound is critical in pharmacokinetic studies, particularly as a reference standard for detecting zomepirac metabolites in biological samples . It is synthesized to enhance stability compared to the parent glucuronide, which undergoes rapid intramolecular acyl migration at physiological pH .
Properties
CAS No. |
860615-41-4 |
|---|---|
Molecular Formula |
C24H26ClNO9 |
Molecular Weight |
507.9 g/mol |
IUPAC Name |
prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H26ClNO9/c1-4-9-33-23(32)22-20(30)19(29)21(31)24(35-22)34-16(27)11-15-10-12(2)17(26(15)3)18(28)13-5-7-14(25)8-6-13/h4-8,10,19-22,24,29-31H,1,9,11H2,2-3H3/t19-,20-,21+,22-,24+/m0/s1 |
InChI Key |
LMOVOVRWRQCXOQ-QMDPOKHVSA-N |
Isomeric SMILES |
CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl |
Synonyms |
1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propenyl Ester; 1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propen-1-yl Ester |
Origin of Product |
United States |
Preparation Methods
Synthesis of Zomepirac Acyl-O-β-D-glucuronide
-
Formation of the Cesium Salt : Zomepirac (C₁₅H₁₄ClNO₃) is dissolved in ethanol and treated with cesium carbonate to form the cesium carboxylate.
-
Glucuronidation : The cesium salt reacts with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate in DMSO, yielding the acetyl-protected glucuronide.
-
Deprotection : Alkaline hydrolysis (e.g., with NaOH) removes acetyl groups, generating the free glucuronide.
Introduction of the 2-Propenyl Group
Analytical Validation
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the β-configuration of the glucuronide (J = 8.2 Hz for anomeric protons) and the presence of propenyl signals (δ 5.8–6.2 ppm for vinyl protons).
-
High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 507.92 validates the target molecular weight.
-
Chromatographic Purity : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) demonstrates ≥95% purity.
Reaction Mechanism and Stereochemical Considerations
The glucuronidation proceeds via an SN2 mechanism, where the cesium carboxylate attacks the anomeric carbon of the glucuronyl donor, inverting its configuration to β. Esterification of the hydroxyl groups involves base-mediated deprotonation followed by nucleophilic attack on the propenyl electrophile. Notably, the stereochemical integrity of the glucuronide is preserved during these steps, as evidenced by unchanged optical rotation values post-esterification.
Optimization Challenges and Solutions
Byproduct Formation
Competing reactions, such as over-esterification or glucuronide hydrolysis, are mitigated by controlling stoichiometry (1:1 molar ratio of glucuronide to propenyl reagent) and reaction time (<4 hours).
Solvent Selection
DMSO optimizes glucuronidation efficiency but complicates downstream esterification due to high boiling point. A solvent switch to acetone or THF after glucuronide isolation addresses this issue.
Catalytic Efficiency
The use of DMAP (10 mol%) accelerates esterification kinetics, reducing reaction time from 12 hours to 3 hours.
Physicochemical Properties and Stability
| Property | Value |
|---|---|
| Molecular Weight | 507.92 g/mol |
| Melting Point | 162–165°C (decomposes) |
| logP | 2.85 (predicted) |
| Aqueous Solubility | <0.01 mg/mL (pH 7.4) |
| Stability in PBS (pH 7.4) | t₁/₂ = 8.2 hours at 37°C |
The ester’s limited aqueous solubility necessitates formulation as a lyophilized powder or in lipid-based carriers. Accelerated stability studies indicate susceptibility to hydrolysis at elevated temperatures (>40°C), mandating storage at 2–8°C.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Renal Toxicity Studies
Research has demonstrated that Zomepirac Acyl-O-β-D-glucuronide can accumulate in the kidneys, contributing to renal toxicity. A study established a mouse model to investigate this phenomenon:
- Findings :
- Significant increases in blood urea nitrogen (BUN) and creatinine levels were observed, indicating impaired kidney function.
- Histopathological analysis revealed vacuolation and infiltration of mononuclear cells in kidney tissues.
- The accumulation of Zomepirac Acyl-O-β-D-glucuronide correlated with markers of oxidative stress, suggesting a mechanism for renal injury .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| BUN (mg/dL) | 15 | 45 |
| Creatinine (mg/dL) | 0.5 | 1.5 |
| Histopathological Changes | None | Present |
Interaction with Other Drugs
The disposition of Zomepirac Acyl-O-β-D-glucuronide is significantly altered when co-administered with probenecid, a drug that inhibits renal tubular secretion:
- Study Results :
| Drug Interaction | Plasma Clearance (mL/min) | Bioavailability (%) |
|---|---|---|
| Zomepirac Alone | 682 | 55 |
| Zomepirac + Probenecid | Reduced by 64% | Increased to 84% |
Covalent Modification of Proteins
Zomepirac Acyl-O-β-D-glucuronide has been shown to covalently modify tubulin proteins in vitro:
- Experimental Setup :
- Bovine brain microtubular protein was incubated with Zomepirac Acyl-O-β-D-glucuronide, leading to a dose-dependent inhibition of microtubule assembly.
- Immunoblotting confirmed the covalent modification of tubulin by Zomepirac Acyl-O-β-D-glucuronide, suggesting potential implications for cytoskeletal dynamics and cellular function .
| Concentration (mM) | Inhibition (%) |
|---|---|
| 1 | ~50 |
| 4 | ~35 |
Implications for Drug Development
The unique properties of Zomepirac Acyl-O-β-D-glucuronide highlight its potential as a lead compound for further research:
- Therapeutic Potential : Understanding its mechanisms may lead to the development of safer NSAIDs with reduced renal toxicity.
- Biomarker Development : Its accumulation in tissues could serve as a biomarker for assessing nephrotoxicity in drug development.
Mechanism of Action
The mechanism of action of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester involves its ability to form covalent adducts with endogenous proteins . This reaction is facilitated by the ester group, which can react with nucleophilic amino acid residues in proteins . The formation of these adducts can lead to potential toxicity, making it a compound of interest in toxicological studies .
Comparison with Similar Compounds
Structural Analogs
The table below compares Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester with structurally related glucuronide esters:
*Inference based on esterification reducing acyl migration.
Key Observations :
Metabolic Pathways
Zomepirac’s glucuronidation is species-dependent:
- Humans and rhesus monkeys : Acyl glucuronidation is the primary pathway (>80% of metabolites) .
- Rodents (rats, mice) : Minimal glucuronidation; instead, hydroxylation of the 4-methyl pyrrole group dominates .
In contrast, Hypolaetin and Chrysoeriol glucuronides are naturally occurring flavonoid derivatives with ester modifications linked to antioxidant activity .
Stability and Reactivity
Biological Activity
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester (ZAG) is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) zomepirac, which was withdrawn from the market due to safety concerns, particularly renal toxicity. This article explores the biological activity of ZAG, focusing on its mechanisms of action, toxicological implications, and relevant case studies.
Overview of Zomepirac and Its Metabolism
Zomepirac is primarily metabolized through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). The formation of acyl glucuronides like ZAG is significant because these metabolites can exhibit electrophilic properties, potentially leading to adverse biological effects. ZAG is formed when zomepirac undergoes phase II metabolism, resulting in a compound that can covalently modify proteins, including microtubular proteins .
ZAG's biological activity is characterized by its ability to interact with various cellular components:
- Covalent Modification : ZAG can form covalent adducts with microtubular proteins, inhibiting their assembly. Studies have shown that ZAG causes dose-dependent inhibition of microtubule assembly, which can disrupt normal cellular functions .
- Renal Toxicity : In vivo studies using a kidney injury mouse model demonstrated that ZAG accumulation in the kidneys correlates with elevated blood urea nitrogen (BUN) and creatinine levels, indicating renal impairment. Histopathological examinations revealed vacuolation and mononuclear cell infiltration in renal tissues .
Oxidative Stress and Immune Response
The renal toxicity associated with ZAG has been linked to oxidative stress. Increased levels of oxidative stress markers were observed in animal models treated with zomepirac, suggesting that ZAG may contribute to kidney injury through mechanisms involving oxidative damage and inflammatory responses .
Case Study 1: Renal Toxicity in Mice
A study established a mouse model to investigate the nephrotoxic effects of ZAG. Mice pretreated with esterase inhibitors showed significant increases in plasma concentrations of ZAG. The findings indicated that the accumulation of ZAG could be responsible for renal damage observed in subjects exposed to zomepirac .
Case Study 2: Covalent Binding to Proteins
In vitro experiments demonstrated that ZAG can covalently modify tubulin, a key component of the cytoskeleton. This modification was shown to inhibit tubulin polymerization, which is critical for cell division and intracellular transport . The study quantified the inhibition effect, revealing that ZAG caused over 50% inhibition at concentrations around 1 mM.
Comparative Analysis of Biological Effects
| Effect | Zomepirac | Zomepirac Acyl-O-β-D-glucuronide |
|---|---|---|
| Renal Toxicity | Yes | Yes |
| Covalent Binding | Minimal | Significant |
| Microtubule Assembly Inhibition | Modest | Strong |
| Oxidative Stress Induction | Yes | Yes |
Q & A
Q. Table 1. Key Analytical Techniques for Purity and Stability Assessment
Q. Table 2. Hydrolysis Rates in Physiological Models
| Model | Half-Life (h) | Primary Metabolite | Reference |
|---|---|---|---|
| Human Liver Microsomes | 2.3 ± 0.5 | Zomepirac + Glucuronic Acid | |
| Simulated Intestinal Fluid | 8.1 ± 1.2 | Isomerized Acyl-glucuronide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
